Product packaging for (-)-Dihydrocarvyl acetate(Cat. No.:CAS No. 20777-49-5)

(-)-Dihydrocarvyl acetate

Cat. No.: B1587888
CAS No.: 20777-49-5
M. Wt: 196.29 g/mol
InChI Key: TUSIZTVSUSBSQI-YUSALJHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrocarvyl acetate (CAS Registry Number 20777-49-5) is a synthetic flavoring and fragrance agent with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is characterized by a fresh, clean, and minty herbaceous odor with subtle fruity and floral touches, and is noted for lacking the heavy camphor scent found in similar compounds . Its main research applications are in the flavor and fragrance industry, where it is valued for its use in perfumery compounds for bergamot colognes, herb, citrus, and fruity accords such as grape and pear . Typical usage levels in perfume formulations range from an average of 5.5% to a maximum of 37% . It demonstrates excellent stability in a wide range of applications, including alcoholic perfumes, personal care products like shampoos and lotions, and household products such as liquid detergents and fabric softeners . A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has evaluated this material for genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization, concluding that the existing information supports its use as described in the assessment . The material is not expected to be phototoxic or photoallergenic . Dihydrocarvyl acetate is supplied as a colorless to clear liquid with a specific gravity of approximately 0.941-0.949 at 25°C and a boiling point near 232-234°C . It is soluble in alcohol and slightly soluble in water . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal consumer application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B1587888 (-)-Dihydrocarvyl acetate CAS No. 20777-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20777-49-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1

InChI Key

TUSIZTVSUSBSQI-YUSALJHKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C

Canonical SMILES

CC1CCC(CC1OC(=O)C)C(=C)C

density

0.943-0.954

Other CAS No.

57287-13-5

physical_description

colourless to pale yellow liquid

solubility

slightly soluble in water;  soluble in alcohol

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Dihydrocarvyl Acetate

Established Synthetic Pathways

The synthesis of dihydrocarvyl acetate (B1210297) has been accomplished through various established routes, primarily involving the modification of naturally abundant precursor compounds.

Preparation from Precursor Compounds

The most common precursor for the synthesis of dihydrocarvyl acetate is dihydrocarveol (B1210190). The acetylation of dihydrocarveol is a straightforward and widely used method for its preparation. chemicalbook.com

Another significant pathway starts from sobrerol. Sobrerol can be hydrogenated to dihydrosobrerol, which is then esterified. The resulting diester undergoes pyrolysis to yield dihydrocarvyl acetate. google.com The choice of catalyst in the hydrogenation of sobrerol, such as platinum oxide or a nickel catalyst, can influence the stereochemistry of the resulting dihydrocarvyl esters. google.com The pyrolysis of dihydrosobreryl diacetate proceeds by eliminating the tertiary 8-acyloxy group while largely preserving the secondary acyloxy group, leading to the formation of dihydrocarvyl acetate. google.com

Limonene (B3431351) also serves as a starting material. For instance, the rearrangement of d-limonene oxide can produce crude carveol, which may contain d-dihydrocarveol isomers that can be subsequently acetylated. google.com

Role as an Intermediate in Organic Synthesis

Dihydrocarvyl acetate serves as a valuable intermediate in the synthesis of other compounds. For instance, it can be hydrolyzed to dihydrocarveol. google.com This alcohol can then be oxidized to produce dihydrocarvone (B1202640), a ketone with applications in flavors and fragrances. google.com The purity of the dihydrocarvone obtained through this route is indicative of the lack of by-products in the pyrolysis of dihydrosobreryl diacetate. google.com Furthermore, ester exchange reactions can be performed on dihydrocarvyl acetate to produce other esters of dihydrocarveol. google.com It is also used as a model compound in the study of reaction mechanisms. chemimpex.com

Advanced Synthetic Approaches

Modern synthetic strategies for dihydrocarvyl acetate focus on improving efficiency, selectivity, and sustainability.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a key step in several synthetic routes to dihydrocarvyl acetate. The selective hydrogenation of l-carvone to d-dihydrocarvone, which can then be reduced and acetylated, is one such pathway. This particular hydrogenation often requires a specially prepared cobalt complex catalyst. google.comgoogle.com The choice of catalyst is crucial; for example, hydrogenation of sobrerol with platinum oxide gives predominantly one stereoisomer of dihydrosobrerol, while a nickel catalyst yields the opposite form. google.com This stereoselectivity is important as it determines the relative positions of the methyl and isopropenyl groups in the resulting dihydrocarvyl esters. google.com

Green Chemistry Principles and Sustainable Synthesis

Efforts are being made to develop more environmentally friendly methods for producing dihydrocarvyl acetate and related compounds. One approach aims to generate a complex mixture of spearmint flavor compounds, including dihydrocarvyl acetate, in a single chemical step, which is described as a green and environmentally friendly process with minimal by-products. google.comgoogle.com This method contrasts with traditional multi-step syntheses that can generate significant waste. google.com

Oxidation Reactions of Dihydrocarvyl Acetate

The oxidation of dihydrocarvyl acetate has been studied to understand its chemical behavior and to synthesize new compounds. When l-dihydrocarvyl acetate is oxidized with selenium dioxide in tert-butyl alcohol, the primary site of oxidation is the active methylidyne group at the C4 position within the ring. oup.com This reaction yields several products, including trans-8(9)-p-Menthen-2,4-diol and its monoacetate, 8(9)-p-menthen-2-ol-10-al acetate, and 3,8(9)-p-menthadien-2-ol, most of which are novel compounds. oup.com In contrast, the oxidation of l-dihydrocarveol under the same conditions mainly affects the C9 methyl group outside the ring. oup.com Dihydrocarvyl acetate can also be converted to dihydrocarvone through oxidation using reagents like sodium dichromate and sulfuric acid. google.com

Precursor CompoundReagents and ConditionsProduct
DihydrocarveolAcetylationDihydrocarvyl acetate chemicalbook.com
Sobrerol1. Hydrogenation (e.g., PtO2 or Ni catalyst) 2. Esterification 3. PyrolysisDihydrocarvyl acetate google.com
l-Carvone1. Selective hydrogenation (Co complex catalyst) 2. Reduction 3. Acetylationd-Dihydrocarvyl acetate google.comgoogle.com
d-Limonene oxideRearrangement, followed by acetylation of dihydrocarveol isomersDihydrocarvyl acetate isomers google.com
ReactantOxidizing AgentMajor Products
l-Dihydrocarvyl acetateSelenium dioxide / tert-butyl alcoholtrans-8(9)-p-Menthen-2,4-diol and its monoacetate, 8(9)-p-menthen-2-ol-10-al acetate, 3,8(9)-p-menthadien-2-ol oup.com
Dihydrocarveol (from hydrolysis of dihydrocarvyl acetate)Sodium dichromate / sulfuric acidDihydrocarvone google.com

Allylic Oxidation Studies (e.g., with Selenium Dioxide)

The allylic oxidation of dihydrocarvyl acetate, particularly with selenium dioxide (SeO₂), has been a subject of interest for introducing further functionality into the p-menthane (B155814) skeleton. This reaction offers a pathway to oxygenated derivatives that are also of interest in various fields.

The mechanism of allylic oxidation of alkenes by selenium dioxide is generally understood to proceed through a concerted ene reaction. google.com In this process, the selenium dioxide acts as the ene component, reacting with the alkene to form an allylic seleninic acid. This intermediate is highly unstable and rapidly undergoes a mdpi.comgoogle.com-sigmatropic rearrangement. This rearrangement regenerates the double bond in its original position and forms an allylic selenite ester. The final step is the hydrolysis of this ester to yield the corresponding allylic alcohol.

In the context of cyclic terpenes like dihydrocarvyl acetate, the stereochemistry of the starting material and the transition states of the ene reaction and the sigmatropic rearrangement play crucial roles in determining the stereochemical outcome of the products. The ene reaction is thought to proceed via an envelope-like transition state, which influences the facial selectivity of the attack. The subsequent mdpi.comgoogle.com-sigmatropic rearrangement also proceeds through a cyclic transition state, which dictates the stereochemistry of the newly formed carbon-oxygen bond. While specific mechanistic studies on dihydrocarvyl acetate are not extensively detailed in the literature, the general principles derived from studies on other p-menthane derivatives and cyclic olefins are considered applicable. google.com

In the selenium dioxide oxidation of l-dihydrocarvyl acetate, the primary sites of attack are the activated allylic positions. Research has shown that the oxidation of l-dihydrocarvyl acetate with selenium dioxide in tert-butyl alcohol leads to the oxidation of the active methylidyne group at the C4 position within the ring as the main reaction pathway. Current time information in Bangalore, IN. This is in contrast to the oxidation of l-dihydrocarveol, where the exocyclic methyl group at the C9 position is preferentially oxidized. Current time information in Bangalore, IN. The regioselectivity in selenium dioxide oxidations is influenced by the substitution pattern of the double bond, with a general reactivity order of CH₂ > CH₃ > CH for allylic positions. google.com In the case of dihydrocarvyl acetate, the endocyclic C4 methine is activated by the adjacent double bond, making it a prime target for oxidation.

The oxidation of l-dihydrocarvyl acetate with selenium dioxide yields a mixture of products resulting from the oxidation at the C4 position. The identified and characterized products from this reaction include trans-p-menth-8(9)-en-2,4-diol and its monoacetate, 8(9)-p-menthen-2-ol-10-al acetate, and 3,8(9)-p-menthadien-2-ol. Current time information in Bangalore, IN. These compounds were novel at the time of their discovery. Current time information in Bangalore, IN. The formation of these products highlights the complexity of the reaction, which can involve not only hydroxylation but also further oxidation to carbonyl functionalities and elimination reactions leading to the formation of new double bonds.

Oxidation Products of l-Dihydrocarvyl Acetate with Selenium Dioxide
Product NameChemical StructureNotes
trans-p-Menth-8(9)-en-2,4-diolA diol formed by hydroxylation at the C4 position. Current time information in Bangalore, IN.
trans-p-Menth-8(9)-en-2,4-diol monoacetateThe monoacetylated derivative of the corresponding diol. Current time information in Bangalore, IN.
8(9)-p-Menthen-2-ol-10-al acetateA product indicating further oxidation to an aldehyde. Current time information in Bangalore, IN.
3,8(9)-p-Menthadien-2-olA product resulting from elimination and formation of a new double bond. Current time information in Bangalore, IN.

Derivatization and Other Chemical Conversions

Beyond allylic oxidation, dihydrocarvyl acetate can be transformed into other valuable compounds through various chemical and enzymatic methods. These transformations primarily involve the ester functionality and provide pathways to its corresponding alcohol and other related derivatives.

The hydrolysis of dihydrocarvyl acetate to dihydrocarveol is a key transformation, as dihydrocarveol itself is an important fragrance and flavor compound and a versatile synthetic intermediate. researchgate.net This hydrolysis can be achieved through chemical means, for example, by refluxing with potassium hydroxide in methanol. google.com However, enzymatic hydrolysis offers a milder and often more selective alternative. Lipases are commonly employed for the hydrolysis of terpene acetates. researchgate.netdss.go.th These enzymes can catalyze the stereoselective hydrolysis of racemic or diastereomeric mixtures of esters, providing a route to enantiomerically enriched alcohols. researchgate.net While specific detailed protocols for the lipase-catalyzed hydrolysis of dihydrocarvyl acetate are not extensively published in primary research literature, the general methodology for lipase-catalyzed hydrolysis of terpene acetates is well-established and applicable. researchgate.netdss.go.th This transformation is significant as it is a primary metabolic pathway for dihydrocarvyl acetate in biological systems. nih.gov

Methods for the Hydrolysis of Dihydrocarvyl Acetate
MethodReagents/CatalystProductReference
Chemical HydrolysisPotassium hydroxide in methanolDihydrocarveol google.com
Enzymatic HydrolysisLipaseDihydrocarveol researchgate.netnih.gov

The chemical space accessible from dihydrocarvyl acetate extends to other related p-menthane derivatives. The primary derivative is dihydrocarveol, obtained via hydrolysis as discussed previously. google.comnih.gov Dihydrocarveol can then be further transformed. For instance, it can be oxidized to dihydrocarvone, a valuable flavor compound, using reagents like sodium dichromate and sulfuric acid. google.com

The synthesis of dihydrocarvyl acetate itself can be achieved through the acetylation of dihydrocarveol. chemicalbook.com Furthermore, dihydrocarvyl acetate is a component of synthetic spearmint flavor enhancers, where it is part of a complex mixture of other p-menthane derivatives. google.com While the direct conversion of dihydrocarvyl acetate into a wide array of novel, structurally distinct derivatives is not a major focus in the current literature, its role as a precursor to dihydrocarveol and its oxidized products underscores its utility in the synthesis of other important terpenoids. The allylic oxidation products mentioned in section 2.3.1.3 also represent a class of derivatives accessible from dihydrocarvyl acetate. Current time information in Bangalore, IN.

Stereochemistry and Enantiomeric Research of Dihydrocarvyl Acetate

Isomeric Forms and Their Configurational Significance

Dihydrocarvyl acetate (B1210297) possesses three stereocenters, which means it can exist as a number of different stereoisomers. nih.gov These isomers, which include enantiomers and diastereomers, have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. The specific configuration of each stereoisomer can significantly influence its olfactory properties. nih.govoup.com For instance, different isomers can elicit varied scent perceptions in humans. nih.govoup.com The CAS registry number 20777-49-5 is associated with dihydrocarvyl acetate, often referring to a mixture of its isomers. chemimpex.comnih.govnist.govsigmaaldrich.comscbt.com

The main isomeric forms of dihydrocarvyl acetate are derived from the corresponding dihydrocarveol (B1210190) isomers: dihydrocarveol, isodihydrocarveol, and neoisodihydrocarveol. nist.gov The acetylation of these alcohols yields the respective acetate esters. The spatial arrangement of the methyl, isopropenyl, and acetate groups on the cyclohexane (B81311) ring defines the specific stereoisomer.

Stereoselective Synthesis

The demand for enantiomerically pure forms of dihydrocarvyl acetate, driven by the desire for specific flavor and fragrance profiles, has spurred research into stereoselective synthesis methods. These methods aim to produce a single, desired stereoisomer in high yield.

Biocatalytic Approaches (e.g., Ene-Reductases, Alcohol Dehydrogenases)

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral compounds like dihydrocarvyl acetate. researchgate.netacs.orgnih.gov Enzymes, with their inherent chirality, can catalyze reactions with high specificity, yielding products with high enantiomeric purity.

Ene-reductases (ERs) , a class of enzymes from the Old Yellow Enzyme (OYE) family, are particularly useful for the asymmetric reduction of α,β-unsaturated compounds. researchgate.netacs.orgnih.govnih.gov They can be employed to reduce the carbon-carbon double bond in precursors like carvone (B1668592) to produce specific stereoisomers of dihydrocarvone (B1202640). researchgate.net This is a key step in the synthesis of dihydrocarvyl acetate, as the stereochemistry of the resulting dihydrocarvone determines the final configuration of the acetate. For instance, different ene-reductases can selectively produce different diastereomers of dihydrocarvone from (R)- or (S)-carvone. researchgate.net

Alcohol dehydrogenases (ADHs) are another class of enzymes crucial for stereoselective synthesis. researchgate.net They catalyze the reduction of ketones to alcohols with high stereoselectivity. Following the reduction of carvone by an ene-reductase to a specific dihydrocarvone isomer, an appropriate ADH can be used to reduce the ketone group to a hydroxyl group, yielding a specific stereoisomer of dihydrocarveol. researchgate.net Subsequent acetylation then provides the desired enantiomer of dihydrocarvyl acetate. The combination of ene-reductases and alcohol dehydrogenases in a cascade reaction allows for the synthesis of all eight possible stereoisomers of dihydrocarveol. researchgate.net

Chemo-Enzymatic Strategies for Stereodivergent Synthesis

Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic catalysis to achieve stereodivergent synthesis, which is the selective synthesis of any possible stereoisomer of a product. researchgate.netnih.gov This approach offers great flexibility in producing the full spectrum of dihydrocarvyl acetate isomers.

A typical chemo-enzymatic route might involve the use of an ene-reductase to create specific dihydrocarvone stereoisomers from carvone. researchgate.net These can then be subjected to reduction by different alcohol dehydrogenases to produce a variety of dihydrocarveol isomers. researchgate.net The final step, acetylation, can be carried out chemically. This combination of enzymatic and chemical steps allows for precise control over the stereochemical outcome of the synthesis. researchgate.net

Enantiomeric Discrimination and Analytical Techniques

The ability to distinguish between the different enantiomers of dihydrocarvyl acetate is crucial for both quality control in the flavor and fragrance industry and for fundamental research into olfaction.

Human Olfactory Discrimination of Enantiomeric Pairs

The human olfactory system is capable of distinguishing between certain enantiomeric pairs of odorants, and dihydrocarvyl acetate is one such compound where this has been observed. nih.govoup.com Studies have shown that human subjects can significantly discriminate between the optical isomers of dihydrocarvyl acetate. nih.govoup.com This discrimination is believed to be based on differences in odor quality rather than intensity. oup.com Research suggests that the presence of an isopropenyl group at the chiral center, a methyl group at the para-position, and an oxygen-containing group at the meta-position are key structural features that enable the olfactory discrimination of these enantiomers. nih.govoup.com Interestingly, similar discrimination abilities have been observed in non-human primates like squirrel monkeys and pigtail macaques, as well as in CD-1 mice, which were found to discriminate the enantiomers of dihydrocarvyl acetate with a high degree of accuracy. oup.comnih.govacs.org

Olfactory Discrimination of Dihydrocarvyl Acetate Enantiomers in Different Species

SpeciesAbility to Discriminate EnantiomersReference
HumansSignificant discrimination based on odor quality nih.govoup.com
Squirrel MonkeysAble to discriminate between optical isomers oup.comacs.org
Pigtail MacaquesAble to discriminate between optical isomers oup.comacs.org
CD-1 MiceHigh accuracy in discriminating enantiomers nih.gov

Advanced Chromatographic Chiral Separations (e.g., Chiral Stationary Phases, Metal-Organic Frameworks, β-Cyclodextrin Columns)

To analytically separate and quantify the enantiomers of dihydrocarvyl acetate, advanced chromatographic techniques are employed. mdpi.com Gas chromatography (GC) is a common method, utilizing columns with a chiral stationary phase (CSP) to achieve separation. mdpi.comunito.it

Chiral Stationary Phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times and thus separation. unito.it For dihydrocarvyl acetate, derivatized cyclodextrins are effective CSPs. mdpi.comoup.comoup.com

β-Cyclodextrin Columns , specifically those with permethylated β-cyclodextrin, have been successfully used for the enantioseparation of dihydrocarvyl acetate. mdpi.comoup.comoup.com Cyclodextrins are cyclic oligosaccharides that form a chiral cavity, and enantiomers can fit differently into this cavity, leading to separation. oup.com

Metal-Organic Frameworks (MOFs) are a newer class of materials that have shown promise as stationary phases in GC for chiral separations. mdpi.comoup.com Chiral MOFs can be used on their own or in combination with other chiral selectors, such as β-cyclodextrins, to enhance separation efficiency. mdpi.comoup.comoup.com For example, a column incorporating a specific cadmium-based MOF with permethylated β-cyclodextrin demonstrated improved resolution for the separation of (±)-dihydrocarvyl acetate compared to a column with only the cyclodextrin. oup.comoup.com

Chromatographic Techniques for Chiral Separation of Dihydrocarvyl Acetate

TechniqueChiral Selector/Stationary PhaseKey FindingsReference
Gas Chromatography (GC)Permethylated β-CyclodextrinSuccessful enantioseparation of (±)-dihydrocarvyl acetate. mdpi.comoup.comoup.com
Gas Chromatography (GC)Metal-Organic Framework [Cd(LTP)2]n with Permethylated β-CyclodextrinEnhanced resolution for the separation of (±)-dihydrocarvyl acetate compared to using only permethylated β-cyclodextrin. oup.comoup.com

Biosynthesis, Natural Occurrence, and Phytochemical Studies

Occurrence in Essential Oils of Aromatic Plants

Dihydrocarvyl acetate (B1210297) is found as a minor to trace component in the essential oils of several aromatic plants. Its presence contributes to the complex fragrance profile of these oils. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for its identification and quantification.

The essential oil of spearmint (Mentha spicata L.) is well-known for being rich in carvone (B1668592). However, various cultivars and varieties also contain a range of other monoterpenoids. Dihydrocarvyl acetate has been identified as a constituent in the essential oil of Mentha spicata L. var. crispa Benth medchemexpress.combiocrick.com. While it is not one of the most abundant compounds, its presence is a key feature of certain spearmint chemotypes. The typical composition of spearmint oil is dominated by carvone and limonene (B3431351), but other related compounds, including dihydrocarvone (B1202640) and dihydrocarveol (B1210190), are also present, indicating a shared biosynthetic pathway justagriculture.in.

Table 1: Key Terpenoid Constituents Identified in Mentha spicata Essential Oil

Compound Typical Percentage Range (%)
Carvone 45.9 - 77.1 nih.gov
Limonene 12.8 - 25.2 justagriculture.innih.gov
1,8-Cineole 7.7 - up to 3.6 justagriculture.innih.gov
Dihydrocarvone ~3.44 justagriculture.in

| Dihydrocarvyl acetate | Present, but not typically quantified as a major component. |

Note: The exact composition can vary significantly based on cultivar, geography, and cultivation practices.

Beyond spearmint and anise, dihydrocarvyl acetate and its isomers have been detected in a variety of other plant species:

Lallemantia royleana: The essential oil of this plant, commonly known as Balangu, has been found to contain iso-dihydrocarvyl acetate, an isomer of dihydrocarvyl acetate.

Woodfordia fruticosa: Analysis of the essential oil from the leaves of Woodfordia fruticosa has identified numerous sesquiterpenoids and monoterpenoids, such as β-caryophyllene and α-pinene. However, dihydrocarvyl acetate was not reported as a constituent in these analyses researchgate.net.

Origanum onites (Turkish Oregano): The essential oil of Turkish oregano is typically rich in carvacrol, thymol, and their precursors like p-cymene and γ-terpinene. Extensive studies on its composition have not identified dihydrocarvyl acetate as a notable component.

Pinus Spp. (Pine): The essential oils from various pine species are complex mixtures, generally dominated by compounds like α-pinene, β-pinene, and limonene. A review of the chemical composition of several pine species did not indicate the presence of dihydrocarvyl acetate.

Carum carvi (Caraway): Dihydrocarvyl acetate has also been listed as a phytochemical found in caraway, a plant belonging to the same family as anise (Apiaceae) .

Influence of Cultivation Methods on Phytochemical Composition and Diversity

For Mentha spicata, both conventional and organic fertilization methods have been shown to increase the essential oil yield and the concentration of its main component, carvone, when compared to unfertilized crops scielo.sa.crscielo.sa.cr. Organic fertilization with vermicompost, in particular, has been noted to produce oils rich in carvone and total polyphenols scielo.sa.cr. Since dihydrocarvyl acetate is biosynthetically related to carvone (derived from the reduction of carvone to dihydrocarveol, followed by acetylation), it is plausible that cultivation practices enhancing the flux towards carvone could also influence the concentration of its derivatives.

In the case of Pimpinella anisum, agronomic factors such as sowing date and row spacing have a marked effect on yield and essential oil content nih.gov. Studies have shown that delaying the sowing date can, in some cases, lead to a higher concentration of essential oil researchgate.net. Row spacing also impacts the accumulation of key components like trans-anethole and estragole researchgate.net. These findings underscore that agricultural management is a critical tool for modulating the phytochemical diversity of essential oils, which would include minor components like dihydrocarvyl acetate.

Bioproduction and Biotechnological Routes

The production of terpenoids through microbial fermentation has emerged as a promising and sustainable alternative to traditional plant extraction . Engineered microorganisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae, can be developed into "cell factories" for producing a wide array of chemical compounds, including terpenoid flavors and fragrances nih.govacs.org.

The biosynthesis of all terpenoids originates from two universal five-carbon precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Microbes can be engineered to enhance the production of these precursors through either the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway or an introduced mevalonate (MVA) pathway frontiersin.org. By creating a microbial platform with a high metabolic flux towards these precursors, a variety of target terpenoids can be synthesized by introducing specific enzymes.

While the direct de novo production of dihydrocarvyl acetate via fermentation has not been extensively detailed, its synthesis can be achieved through bioconversion of more readily available precursors like limonene or carvone. Research has demonstrated the ability of certain microorganisms to metabolize limonene into valuable oxygenated derivatives researchgate.net. The pathway to dihydrocarvyl acetate would involve two key enzymatic steps:

Reduction: The ketone group of carvone is reduced to a hydroxyl group to form dihydrocarveol. This step can be catalyzed by specific reductase enzymes.

Acetylation: An acetyl group is transferred from a donor molecule like acetyl-CoA to the hydroxyl group of dihydrocarveol. This reaction is catalyzed by an alcohol acetyltransferase (AAT).

By identifying and expressing the genes encoding these enzymes in an optimized microbial host, it is possible to establish a bioconversion process that transforms a cheap substrate like limonene or carvone into the higher-value product, dihydrocarvyl acetate researchgate.net.

Potential for Genetic Engineering in Bioproduction

The metabolic engineering of monoterpenoid biosynthetic pathways in plants, particularly in the genus Mentha, presents a promising avenue for enhancing the production of valuable compounds like dihydrocarvyl acetate. While no studies have specifically targeted the overproduction of dihydrocarvyl acetate, research into the genetic manipulation of related pathways provides a foundational framework.

Genetic engineering efforts in mint have largely focused on modifying the flux towards major monoterpenes such as menthol and carvone. These strategies often involve the manipulation of key enzymes in the monoterpene biosynthesis pathway, such as limonene synthase, or upstream enzymes in the methylerythritol phosphate (MEP) pathway, which provides the precursors for monoterpene synthesis.

Theoretically, increasing the production of dihydrocarvyl acetate through genetic engineering could be approached in several ways:

Overexpression of a specific dihydrocarveol acetyltransferase (DHCA-AT): Once the gene encoding the specific AAT responsible for the esterification of dihydrocarveol is identified and characterized, its overexpression in a suitable host plant could lead to increased conversion of the dihydrocarveol pool to dihydrocarvyl acetate.

Enhancing the precursor pool: Increasing the availability of dihydrocarveol, the direct precursor, could also lead to higher yields of the acetate ester. This could be achieved by upregulating the expression of genes involved in the earlier steps of the p-menthane (B155814) monoterpene pathway that lead to dihydrocarveol formation.

Downregulation of competing pathways: If dihydrocarveol is a substrate for multiple enzymes, downregulating the expression of genes encoding enzymes that divert dihydrocarveol to other products could increase its availability for acetylation.

While the tools and general knowledge for such metabolic engineering exist, the lack of specific information on the acetyltransferase involved in dihydrocarvyl acetate formation is a current limitation. Future research in identifying and characterizing this enzyme will be crucial for developing targeted genetic engineering strategies for its enhanced bioproduction.

Identification in in vitro Plant Tissue Cultures

The production of secondary metabolites, including monoterpenoids, in in vitro plant tissue cultures offers a controlled and sustainable alternative to traditional agricultural methods. While there is a body of research on the production of various volatile compounds in Mentha species using techniques like cell suspension and hairy root cultures, the specific identification of dihydrocarvyl acetate in these systems is not well-documented.

Studies on Mentha cell lines have demonstrated their capacity to biotransform various monoterpenes. For example, some Mentha cell suspension lines can convert pulegone to isomenthone. Research on the volatile organic compound (VOC) composition of micropropagated Mentha piperita has identified a range of monoterpenes, though dihydrocarvyl acetate was not specifically mentioned among the major compounds.

Hairy root cultures of Mentha spicata have been investigated for the production of phenolic acids. While these studies demonstrate the potential of in vitro systems for producing secondary metabolites, the volatile profiles, which would include dihydrocarvyl acetate, were not the focus of this research.

The absence of explicit reports on dihydrocarvyl acetate in Mentha tissue cultures does not necessarily mean it is not produced. It may be present in quantities below the detection limits of the analytical methods used, or it may not have been a target compound in the reported studies. Further phytochemical analyses of various in vitro culture systems of the plant species known to produce dihydrocarvyl acetate are needed to determine their potential for its in vitro production. Elicitation strategies, which involve the application of signaling molecules to stimulate secondary metabolite production, could also be explored to enhance the synthesis of dihydrocarvyl acetate in these culture systems.

Biological Activities and Mechanistic Investigations

Antioxidant Activity

There is a notable lack of studies specifically investigating the antioxidant potential of dihydrocarvyl acetate (B1210297). Consequently, information regarding its role as a metabolic marker associated with antioxidant properties and the underlying mechanisms of its antioxidant function could not be found.

No available research indicates that dihydrocarvyl acetate serves as a metabolic marker related to antioxidant activities.

The mechanisms by which dihydrocarvyl acetate might exert antioxidant effects, such as free radical scavenging or metal chelation, have not been elucidated in the scientific literature.

Antimicrobial Activity

Direct studies on the antimicrobial efficacy of pure dihydrocarvyl acetate are scarce. While it is a constituent of various plant essential oils known for their antimicrobial properties, its individual contribution to this activity has not been well-defined.

Specific data, such as Minimum Inhibitory Concentration (MIC) values, detailing the antibacterial efficacy and the spectrum of bacteria susceptible to dihydrocarvyl acetate are not available in the reviewed literature.

Similarly, there is a lack of research on the antifungal properties of dihydrocarvyl acetate, with no specific data on its efficacy or the range of fungi it may inhibit.

While the precise mechanisms of antimicrobial action for dihydrocarvyl acetate have not been investigated, the broader class of monoterpenoid esters has been studied. It is hypothesized that these compounds may exert their antimicrobial effects through the disruption of microbial cell membranes, interaction with cellular proteins and enzymes, or by modulating the pH gradient across the cell membrane. However, these are general mechanisms for related compounds and have not been specifically demonstrated for dihydrocarvyl acetate.

Anti-inflammatory Activity

Currently, there is a notable lack of direct scientific evidence from either in vitro or in vivo studies specifically investigating the anti-inflammatory activity of isolated dihydrocarvyl acetate. While some essential oils containing dihydrocarvyl acetate have been reported to possess anti-inflammatory properties, the specific contribution of dihydrocarvyl acetate to these effects has not been elucidated. nih.govnih.gov For instance, the essential oil of Mentha pulegium, in which dihydrocarvyl acetate can be a constituent, has demonstrated anti-inflammatory effects. nih.govnih.gov Similarly, essential oils from certain subspecies of Daucus carota have been described as anti-inflammatory agents. nih.gov However, these essential oils are complex mixtures of numerous compounds, and the observed anti-inflammatory activity cannot be solely attributed to dihydrocarvyl acetate without further targeted research. Structure-activity relationship studies on other monoterpenoid acetates suggest that the acetate functional group can influence anti-inflammatory potential, but specific data for dihydrocarvyl acetate is not available. nih.gov

Other Investigated Biological Activities

Beyond the realm of inflammation, the broader biological potential of dihydrocarvyl acetate has been sparsely explored. The following sections summarize the limited findings in other areas of bioactivity.

Antitumor Potential

There is currently no direct scientific literature available that investigates the antitumor potential of dihydrocarvyl acetate. While studies have explored the anticancer properties of essential oils from plants in which dihydrocarvyl acetate is found, such as Daucus carota, these studies have focused on other chemical constituents, such as polyacetylenes, as the primary bioactive agents. nih.gov Therefore, any association between dihydrocarvyl acetate and antitumor activity remains speculative and unsubstantiated by dedicated research.

Antidiabetic Activity

Scientific research specifically examining the antidiabetic activity of dihydrocarvyl acetate is not available in the current literature. While some plant extracts containing this compound, such as from Mentha pulegium, have been investigated for their traditional use in managing diabetes-related issues, the research has focused on the effects of the whole extract or other major components like menthone and pulegone. nih.gov Consequently, there is no scientific basis to suggest that dihydrocarvyl acetate possesses antidiabetic properties.

Effects on Broader Metabolic Processes

Information regarding the effects of dihydrocarvyl acetate on broader metabolic processes is extremely limited. General metabolic pathways for monoterpenoids have been described, but specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of dihydrocarvyl acetate, or its impact on specific metabolic enzymes or pathways, are not present in the available scientific literature.

Mechanisms of Chemoreception and Olfactory Perception

The mechanisms by which insects and other organisms detect and perceive dihydrocarvyl acetate are not well understood. While the field of insect olfaction has identified various olfactory receptors (ORs) responsible for detecting specific volatile compounds, no studies have specifically identified the ORs that bind to dihydrocarvyl acetate. nih.gov The characteristic aroma of dihydrocarvyl acetate suggests it interacts with olfactory systems, but the specific receptors and neural pathways involved in its perception have yet to be elucidated.

Structure Activity Relationship Sar Studies

Correlating Molecular Structure with Olfactory Discrimination

The ability to distinguish between stereoisomers, or enantiomers, of a chiral molecule is a key aspect of olfactory perception and provides a direct window into the structure-activity relationships at the receptor level. For dihydrocarvyl acetate (B1210297), studies have shown that the human olfactory system can indeed differentiate between its optical isomers. oup.comnih.gov This discrimination is not universal for all chiral odorants, suggesting that specific structural motifs are required for enantioselective recognition by olfactory receptors.

Research investigating a series of p-menthane (B155814) derivatives has identified a combination of three key structural features that appear to permit the olfactory discrimination of enantiomeric pairs. oup.comnih.gov These are:

An isopropenyl group located at the chiral center.

A methyl group in the para-position of the cyclohexane (B81311) ring.

An oxygen-containing functional group, such as the acetate group in dihydrocarvyl acetate, at the meta-position.

A study involving human subjects tested the ability to discriminate between the enantiomers of nine different compounds sharing an isopropenyl group at the chiral center. The results showed that subjects could significantly discriminate the optical isomers of dihydrocarvyl acetate, as well as those of limonene (B3431351), carvone (B1668592), and dihydrocarveol (B1210190). nih.govoup.com However, they failed to distinguish between the enantiomers of perilla alcohol, perillaaldehyde, isopulegol, and limonene oxide, indicating that the mere presence of the isopropenyl group at the chiral center is insufficient for discrimination. nih.govoup.com The successful discrimination for dihydrocarvyl acetate and its close relatives suggests that the specific arrangement of the isopropenyl, para-methyl, and meta-acetate groups creates a distinct stereochemical presentation that can be selectively recognized by human olfactory receptors. oup.comnih.gov

CompoundEnantiomers Discriminated by Humans?Key Structural Features Present
Dihydrocarvyl acetateYesIsopropenyl at chiral center, para-methyl, meta-oxygen group
DihydrocarveolYesIsopropenyl at chiral center, para-methyl, meta-oxygen group
CarvoneYesIsopropenyl at chiral center, para-methyl, meta-oxygen group
LimoneneYesIsopropenyl at chiral center, para-methyl
PerillaalcoholNoIsopropenyl not at primary chiral center of ring
PerillaaldehydeNoIsopropenyl not at primary chiral center of ring
IsopulegolNoIsopropenyl group present, but different ring substitution pattern
Limonene oxideNoIsopropenyl group modified to an epoxide ring

Data sourced from Laska, 2004. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Diverse Bioactivities

While specific Quantitative Structure-Activity Relationship (QSAR) models for dihydrocarvyl acetate are not extensively documented in publicly available literature, broader QSAR studies on the monoterpenoid class provide valuable insights into the physicochemical properties governing their bioactivities. These models use statistical methods to correlate variations in chemical structure with changes in biological activity, allowing for the prediction of a compound's efficacy based on calculated molecular descriptors.

For instance, QSAR studies on monoterpenoids for insecticidal activity against the housefly have identified several key parameters that are strongly involved in their binding activities to the GABA receptor. nih.gov These include:

Electronic Properties: The distribution of electron charges within the molecule, such as the Mulliken charges on specific carbon atoms, significantly influences receptor binding. nih.gov

Hydrophobicity: The octanol-water partition coefficient (log P) is a crucial descriptor, indicating that the ability of the molecule to partition into lipid environments is important for its insecticidal action. nih.gov

Molecular Stability: The total energy of the molecule, a measure of its stability, has also been shown to correlate with binding activity. nih.gov

Bioactivity StudiedCompound ClassKey QSAR Descriptors IdentifiedImplication for Dihydrocarvyl Acetate
Insecticidal (GABA Receptor Binding)MonoterpenoidsMulliken charges, log P (Hydrophobicity), Total energy (Stability)Efficacy likely depends on electron distribution, lipophilicity, and molecular stability.
NeuroprotectionTerpenoidsLipophilicity, Shape Index, Electrostatic PropertiesPotential neuroprotective effects would be influenced by its 3D shape and charge distribution.

Data synthesized from Tong & Coats, 2012 and Chang et al., 2007. nih.govresearchgate.net

Identification of Key Structural Elements Influencing Biological Efficacy

Building on SAR and QSAR principles, specific molecular features of dihydrocarvyl acetate and related p-menthane derivatives can be identified as being critical for their biological efficacy.

For olfactory activity , as previously discussed, the precise stereochemical arrangement of the isopropenyl, para-methyl, and meta-acetate groups is paramount for enantiomeric discrimination. oup.comnih.gov The ester linkage of the acetate group, in particular, contributes to the molecule's characteristic floral and minty odor profile. perfumersworld.com

For other bioactivities , such as cytotoxic effects, studies on structurally correlated p-menthane derivatives offer valuable clues. Research has shown that the presence and position of functional groups like aldehydes and epoxides can significantly enhance cytotoxicity against tumor cell lines. nih.govnih.gov For example, the replacement of carbon-carbon double bonds with epoxide groups, in addition to an aldehyde group, was found to increase cytotoxic activity. nih.gov While dihydrocarvyl acetate itself lacks these specific groups, this highlights the principle that modifications to the p-menthane skeleton, such as oxidation or the introduction of different functional groups in place of the acetate, could modulate its biological efficacy.

Structural Element / PropertyAssociated Biological Efficacy / ActivityEvidence / Example from Related Compounds
Isopropenyl, para-Methyl, meta-Oxygen group combinationOlfactory DiscriminationEnables differentiation between (+)- and (-)-enantiomers of dihydrocarvyl acetate. nih.gov
Acetate Ester GroupOdor ProfileContributes to the sweet, floral, minty scent. perfumersworld.com
Hydrophobicity (Lipophilicity)Insecticidal, Neuroprotective ActivityQSAR models show log P is a key descriptor for monoterpenoid bioactivity. nih.govresearchgate.net
Aldehyde and Epoxide GroupsCytotoxicity(-)-Perillaldehyde 8,9-epoxide shows high cytotoxicity against tumor cells. nih.gov
StereochemistryOlfactory Discrimination, CytotoxicityAbility to distinguish enantiomers demonstrates the importance of 3D structure in biological interactions. nih.govnih.gov

Advanced Analytical Methodologies for Dihydrocarvyl Acetate

Chromatographic Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. For a volatile compound like dihydrocarvyl acetate (B1210297), gas chromatography is the method of choice, offering high resolution and efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the compositional and purity analysis of dihydrocarvyl acetate. In this method, the volatile sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and a stationary phase coated on the column walls.

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecules into a unique pattern of ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides reference spectra for dihydrocarvyl acetate, with characteristic peaks that allow for its unambiguous identification acs.orgjk-sci.com. For instance, the mass spectrum of dihydrocarvyl acetate shows a top peak at an m/z of 43, with other significant peaks present that aid in its structural confirmation acs.org.

The purity of a dihydrocarvyl acetate sample can be determined by the relative area of its peak in the gas chromatogram. Purity levels of 97-100% are commercially available and are verified using this GC method azom.com. Retention indices, which are standardized retention times, are also used in conjunction with mass spectra to increase the confidence of identification when analyzing complex mixtures like essential oils jk-sci.com.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-TOFMS) for Complex Mixtures

Essential oils are intricate mixtures containing hundreds of volatile and semi-volatile compounds, including numerous isomers with similar mass spectra and retention times that can co-elute in a standard one-dimensional GC analysis. gcms.cz. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced separation power for such complex samples gcms.czthegoodscentscompany.com.

In GCxGC, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension (1D) column and then re-injects them rapidly onto the second-dimension (2D) column. This process creates a highly structured two-dimensional chromatogram that separates compounds based on two independent properties (e.g., volatility and polarity), resolving many co-elutions observed in 1D GC thegoodscentscompany.com.

When coupled with TOFMS, which offers high-speed data acquisition, GCxGC can generate a complete mass spectrum for every point in the 2D chromatogram. This allows for the mathematical deconvolution of any remaining overlapping peaks and provides high-resolution mass data for confident compound identification gcms.czchromatographyonline.com. This technique is invaluable for analyzing the composition of essential oils where dihydrocarvyl acetate may be a minor component, allowing for its detection and quantification even when surrounded by isomeric or isobaric interferences nih.govtomsic.co.jp. The detailed chemical fingerprinting provided by GCxGC-TOFMS is also crucial for the quality control and authenticity assessment of essential oils thegoodscentscompany.com.

Applications in Chiral Gas Chromatography

Dihydrocarvyl acetate is a chiral molecule, meaning it can exist as non-superimposable mirror images called enantiomers. These enantiomers often exhibit different biological and sensory properties. Chiral gas chromatography is a specialized technique used to separate these enantiomers gcms.cz. This separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times azom.comacs.org.

Derivatized cyclodextrins are the most common CSPs used for the enantioselective analysis of terpenes and their derivatives gcms.czresearchgate.net. The chiral cavities of the cyclodextrin molecules form transient diastereomeric complexes with the enantiomers of the analyte, allowing for their separation azom.com. While direct application notes for dihydrocarvyl acetate are not abundant, the successful separation of structurally similar monoterpene acetates, like linalyl acetate, using cyclodextrin-based columns is well-documented acs.orggcms.cz. This demonstrates the applicability of the technique for determining the enantiomeric distribution of dihydrocarvyl acetate.

This analysis is critical in the flavor and fragrance industry, as the specific enantiomeric ratio can define the authenticity and sensory profile of a natural product. Enantioselective GC can distinguish between natural and synthetic sources of a compound and can be used to monitor changes during processing or storage.

Spectroscopic Characterization Techniques

Spectroscopic methods are used to probe the molecular structure of dihydrocarvyl acetate by observing its interaction with electromagnetic radiation. These techniques provide detailed information about the compound's carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR with Chiral Lanthanide Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of atoms in a molecule acs.orgresearchgate.net.

For complex stereochemical analysis of dihydrocarvyl acetate and its isomers, ¹³C NMR spectroscopy is particularly informative. The chemical shift of each carbon atom is highly sensitive to its local electronic and steric environment. However, in mixtures of stereoisomers, the spectra can be complex due to overlapping signals.

To resolve this, chiral lanthanide shift reagents (LSRs) are employed. LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in a substrate molecule, such as the oxygen atoms in the acetate group of dihydrocarvyl acetate. This interaction induces large changes in the chemical shifts of nearby nuclei, an effect known as the lanthanide-induced shift (LIS). The magnitude of the shift is dependent on the distance and angle between the lanthanide metal and the nucleus.

When a chiral LSR is used, it forms diastereomeric complexes with the enantiomers of dihydrocarvyl acetate, resulting in separate signals for the corresponding carbons of each enantiomer in the ¹³C NMR spectrum. This allows for the differentiation of stereoisomers and the determination of enantiomeric purity. By analyzing the lanthanide-induced shifts and coupling constants, the complete assignment of carbon chemical shifts and the stereochemistry of dihydrocarvyl acetate and its related isomers can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance versus frequency, where absorption bands correspond to these characteristic vibrations.

The IR spectrum of dihydrocarvyl acetate exhibits distinct absorption bands that confirm its key functional groups acs.org. A strong, sharp peak is typically observed in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. Additionally, C-O stretching vibrations associated with the ester linkage appear in the 1000-1300 cm⁻¹ region. The presence of the isopropenyl group is indicated by C=C stretching vibrations around 1645 cm⁻¹ and C-H out-of-plane bending vibrations for the =CH₂ group near 890 cm⁻¹ acs.org. This spectral information provides a quick and effective means of verifying the identity of dihydrocarvyl acetate.

Methodologies for Assessing Enantiomeric Purity and Isomeric Ratios

The stereochemistry of dihydrocarvyl acetate, a p-menthane (B155814) monoterpenoid, is a critical determinant of its sensory properties and biological activity. As it can exist as a mixture of multiple stereoisomers, including enantiomers and diastereomers, advanced analytical methodologies are imperative for the precise assessment of its enantiomeric purity and isomeric ratios. The primary techniques employed for this purpose are chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral auxiliaries.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) stands as a powerful and widely adopted technique for the enantioselective analysis of volatile compounds like dihydrocarvyl acetate. gcms.cznih.govazom.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation. azom.com

The most common CSPs for the separation of terpene enantiomers, including those of terpene acetates, are based on modified cyclodextrins. azom.com These cyclic oligosaccharides possess a chiral cavity, and their derivatization with various functional groups enhances their enantioselective recognition capabilities. For the analysis of dihydrocarvyl acetate, a typical approach would involve a high-resolution capillary GC column coated with a derivatized β- or γ-cyclodextrin.

Illustrative Chiral GC Separation Parameters for Dihydrocarvyl Acetate Isomers:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Stationary Phase Derivatized β-cyclodextrin (e.g., 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 2 °C/min
Detector Flame Ionization Detector (FID)
Detector Temp 260 °C

Under such conditions, the different stereoisomers of dihydrocarvyl acetate would elute at distinct retention times, allowing for their individual quantification. The integration of the peak areas corresponding to each enantiomer enables the calculation of the enantiomeric excess (e.e.), a measure of the purity of a chiral sample.

Hypothetical Research Findings for Chiral GC Analysis:

A study focusing on the enantioselective synthesis of dihydrocarvyl acetate might report the following results from a chiral GC analysis of the product mixture.

StereoisomerRetention Time (min)Peak Area (%)
(+)-neodihydrocarvyl acetate28.510.2
(-)-neodihydrocarvyl acetate29.110.5
(+)-dihydrocarvyl acetate30.235.8
(-)-dihydrocarvyl acetate30.85.5
(+)-isodihydrocarvyl acetate31.518.0
(-)-isodihydrocarvyl acetate32.318.3
(+)-neoisodihydrocarvyl acetate33.10.8
(-)-neoisodihydrocarvyl acetate33.90.9

From this data, the enantiomeric excess for the main diastereomer, dihydrocarvyl acetate, can be calculated as: e.e. (%) = [((+)-dihydrocarvyl acetate - this compound) / ((+)-dihydrocarvyl acetate + this compound)] * 100 e.e. (%) = [(35.8 - 5.5) / (35.8 + 5.5)] * 100 = 73.5%

Furthermore, gas chromatography coupled with mass spectrometry (GC-MS) can be utilized for the unequivocal identification of the separated isomers based on their mass spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the analysis of stereoisomers. mdpi.com While standard NMR spectra of enantiomers are identical, the use of chiral auxiliary reagents can induce chemical shift non-equivalence for the nuclei of the two enantiomers, allowing for their differentiation and quantification.

A common approach for oxygenated p-menthane derivatives, including acetates, is the use of chiral lanthanide shift reagents (CLSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]ytterbium(III) (Yb(hfc)₃). researchgate.net These reagents form diastereomeric complexes with the analyte in solution, leading to the splitting of NMR signals, particularly for nuclei in proximity to the site of complexation. researchgate.net

For dihydrocarvyl acetate, the acetate carbonyl group would be the primary binding site for the CLSR. The ¹³C NMR spectrum is particularly informative, as the signals for the carbon atoms of the two enantiomers will be resolved into separate peaks in the presence of the CLSR. The relative integration of these peaks provides a direct measure of the enantiomeric ratio.

Illustrative Data from ¹³C NMR with a Chiral Lanthanide Shift Reagent:

The table below illustrates the expected splitting of ¹³C NMR signals for a non-racemic sample of dihydrocarvyl acetate in the presence of Yb(hfc)₃. The chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiomeric discrimination.

Carbon AtomChemical Shift (δ) without CLSR (ppm)Chemical Shift (δ) with CLSR (ppm) - Enantiomer 1Chemical Shift (δ) with CLSR (ppm) - Enantiomer 2Δδ (ppm)
C=O (acetate)170.5172.1172.40.3
CH-O75.276.576.80.3
C-isopropenyl148.9149.5149.70.2
CH₂ (isopropenyl)109.3109.8110.00.2
CH₃ (acetate)21.121.521.70.2

The enantiomeric excess can be determined by integrating the well-resolved signals of the corresponding carbons for each enantiomer. This NMR-based method is non-destructive and provides a direct measure of the enantiomeric composition in the sample.

Biochemical Pathways and Metabolism in Biological Systems

Mammalian Metabolic Fate

In mammals, Dihydrocarvyl acetate (B1210297), as an ester-containing xenobiotic, undergoes a predictable series of metabolic transformations aimed at increasing its water solubility to facilitate excretion. nih.gov The primary metabolic route begins with the cleavage of the ester bond.

The initial and rate-determining step in the metabolism of Dihydrocarvyl acetate is its hydrolysis by carboxylesterases (CEs). nih.govnih.gov These enzymes are abundant in tissues that serve as barriers to xenobiotics, including the liver, gut, and lungs. nih.govnih.gov CEs are serine hydrolases that catalyze the cleavage of the carboxylester bond. nih.govmdpi.com This reaction transforms Dihydrocarvyl acetate into its corresponding alcohol, Dihydrocarveol (B1210190), and acetic acid. nih.govnih.gov The catalytic mechanism involves a serine residue in the enzyme's active site attacking the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of Dihydrocarveol. mdpi.com Subsequently, the intermediate is hydrolyzed to release acetic acid and regenerate the free enzyme. mdpi.com

Following hydrolysis, the primary metabolite, Dihydrocarveol, undergoes further biotransformation, primarily through Phase II conjugation reactions. The most significant of these is glucuronic acid conjugation. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of Dihydrocarveol. mdpi.com This reaction significantly increases the hydrophilicity of the metabolite, forming a dihydrocarveol-glucuronide conjugate that is readily eliminated from the body via urine or bile. nih.gov

In addition to conjugation, Dihydrocarveol may also undergo Phase I oxidative metabolism. researchgate.net While specific mammalian pathways for Dihydrocarveol are not extensively detailed, pathways in microbial systems show oxidation of the alcohol to a ketone, forming dihydrocarvone (B1202640). nih.gov This suggests that analogous oxidative pathways, likely mediated by cytochrome P450 enzymes, could occur in mammals, further modifying the molecule before final excretion. openaccessjournals.com

Table 1: Summary of Mammalian Metabolic Pathways for Dihydrocarvyl Acetate

Metabolic PhaseProcessEnzyme FamilyPrecursorProduct(s)Purpose
Phase I Hydrolysis Carboxylesterases (CEs)Dihydrocarvyl acetateDihydrocarveol, Acetic acidCleavage of ester bond
Phase I Oxidation Cytochrome P450 (CYP) - PotentialDihydrocarveolOxidized metabolites (e.g., Dihydrocarvone)Introduction of polar groups
Phase II Glucuronidation UDP-glucuronosyltransferases (UGTs)DihydrocarveolDihydrocarveol-glucuronideIncrease water solubility for excretion

Metabolites of Dihydrocarvyl acetate are implicated in lipid metabolism. The Human Metabolome Database (HMDB) lists Dihydrocarvyl acetate as being involved in lipid metabolism pathways and lipid peroxidation. hmdb.ca The hydrolysis of Dihydrocarvyl acetate releases acetic acid, a short-chain fatty acid known to influence lipid metabolism. nih.gov Research has shown that acetate can alter lipid metabolism in the liver, skeletal muscle, and adipose tissue by promoting lipolysis and fatty acid oxidation while inhibiting fatty acid synthesis. nih.gov

Lipid peroxidation is a process of oxidative degradation of lipids, which can be initiated by reactive oxygen species. nih.gov The involvement of Dihydrocarvyl acetate in this process suggests it may interact with cellular oxidative stress mechanisms, although the precise nature of this interaction requires further investigation. hmdb.ca

Glutathione S-transferases (GSTs) are a critical family of Phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotics. nih.gov This process neutralizes electrophilic compounds and facilitates their removal from the body. While direct evidence of Dihydrocarvyl acetate or its metabolites being conjugated by GSTs is limited, it remains a potential metabolic pathway. Should Phase I oxidation of the Dihydrocarveol ring produce electrophilic intermediates, these could become substrates for GST-mediated detoxification. nih.gov

Metabolomics in Microbial Bioconversion Systems

Microbial systems provide valuable models for understanding the metabolic potential for degrading terpenoid compounds. The metabolism of Dihydrocarveol, the principal metabolite of Dihydrocarvyl acetate, has been studied in Rhodococcus erythropolis. This bacterium can utilize Dihydrocarveol as a sole source of carbon and energy. nih.gov The metabolic pathway involves the initial oxidation of Dihydrocarveol to (iso-)dihydrocarvone by a (dihydro)carveol dehydrogenase. nih.gov

The resulting dihydrocarvone is then a substrate for a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the ring structure to form a lactone, such as 4-isopropenyl-7-methyl-2-oxo-oxepanone. nih.gov This lactone is subsequently hydrolyzed by an ε-lactone hydrolase to an open-chain hydroxy acid (6-hydroxy-3-isopropenylheptanoate), which is further oxidized and channeled into central metabolism. nih.gov

Table 2: Identified Metabolites in the Dihydrocarveol Degradation Pathway of Rhodococcus erythropolis DCL14

MetabolitePrecursorKey Enzyme
(1R,4R)-dihydrocarvoneDihydrocarveol(Dihydro)carveol dehydrogenase
(4R,7R)-4-isopropenyl-7-methyl-2-oxo-oxepanone(1R,4R)-dihydrocarvoneDihydrocarvone monooxygenase
(3R)-6-hydroxy-3-isopropenylheptanoate(4R,7R)-4-isopropenyl-7-methyl-2-oxo-oxepanoneε-lactone hydrolase
(3R)-3-isopropenyl-6-oxoheptanoate(3R)-6-hydroxy-3-isopropenylheptanoate6-hydroxy-3-isopropenylheptanoate dehydrogenase

Source: Adapted from van der Werf et al., Microbiology (1999) nih.gov

Investigation of Cell Signaling Pathways

The metabolic products of Dihydrocarvyl acetate have been shown to influence key cell signaling pathways, particularly those related to metabolism. The Human Metabolome Database notes an association between Dihydrocarvyl acetate and cell signaling processes. hmdb.ca

The release of acetate from the hydrolysis of the parent compound is particularly significant. Acetate is known to activate signaling cascades that regulate lipid metabolism. nih.gov Studies have demonstrated that acetate can influence:

AMP-activated protein kinase (AMPK) pathway : Activation of AMPK signaling is linked to the enhancement of fatty acid oxidation. nih.gov

Peroxisome proliferator-activated receptor (PPAR) signaling : PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism in the liver and muscle. Acetate has been found to modulate PPARα and PPARγ expression. nih.gov

Extracellular-signal-regulated kinase (ERK) 1/2 pathway : This pathway is also implicated in the acetate-mediated regulation of lipid metabolism. nih.gov

mTOR signaling : The mTOR pathway is a central regulator of cell growth and metabolism and has been shown to be influenced by acetate in adipose tissue, affecting processes like adipogenesis. nih.gov

These findings suggest that Dihydrocarvyl acetate, through its metabolic breakdown to acetate, can exert downstream effects on cellular energy homeostasis and lipid storage by modulating these critical signaling networks.

Table 3: Cell Signaling Pathways Potentially Influenced by Dihydrocarvyl Acetate Metabolism

Signaling PathwayPrimary EffectorBiological Process Influenced
AMPK AcetateFatty acid oxidation, energy homeostasis
PPAR AcetateLipid metabolism, adipocyte differentiation
ERK1/2 AcetateRegulation of lipid metabolism
mTOR AcetateAdipogenesis, triacylglycerol synthesis

Advanced Research Applications and Future Directions

Application as a Model Compound for Reaction Mechanism Elucidation

The structure of dihydrocarvyl acetate (B1210297), featuring a substituted cyclohexane (B81311) ring and an ester functional group, makes it a suitable model compound for elucidating various organic reaction mechanisms. Its stereocenters and reactive sites, including the double bond and the ester group, allow for the study of stereoselectivity and regioselectivity in chemical transformations.

Key Research Findings:

Stereoselective Reactions: The chiral nature of dihydrocarvyl acetate allows it to be used as a substrate to study the stereochemical outcomes of reactions. For instance, in reactions involving the double bond, such as epoxidation or hydrogenation, the existing stereocenters can direct the approach of reagents, leading to diastereoselective product formation. Understanding these directing effects is crucial for the development of asymmetric syntheses.

Hydrolysis and Transesterification Mechanisms: The ester group in dihydrocarvyl acetate can serve as a model for studying enzyme-catalyzed hydrolysis and transesterification reactions. Lipases, for example, can be used to investigate the kinetics and enantioselectivity of the cleavage or formation of the ester bond, providing insights into enzyme-substrate interactions and reaction mechanisms.

Rearrangement Reactions: Terpenoid skeletons, like that of dihydrocarvyl acetate, are known to undergo carbocation-mediated rearrangements. In the presence of acid catalysts, the double bond can be protonated to form a carbocation, which can then undergo hydride or alkyl shifts. Studying the products of such reactions with dihydrocarvyl acetate as the starting material can help to elucidate complex rearrangement pathways. For example, studies on the reactions of terpenes with acylating agents in the presence of aluminosilicate (B74896) catalysts have provided insights into the carbocationic intermediates and rearrangement pathways involved. researchgate.net

Reaction Type Potential Mechanistic Insights from Dihydrocarvyl Acetate
HydrogenationStereoselectivity, influence of catalyst on facial selectivity.
EpoxidationDiastereoselectivity, directing effects of neighboring groups.
Acid-catalyzed rearrangementsCarbocation stability and rearrangement pathways (e.g., Wagner-Meerwein shifts).
Enzymatic hydrolysisEnzyme kinetics, enantioselectivity, and active site modeling.

Utility in Catalysis Research and Development

The functional groups and chiral nature of dihydrocarvyl acetate make it a valuable molecule in the field of catalysis, both as a substrate for developing new catalytic methods and as a potential precursor to chiral ligands.

Detailed Research Findings:

Substrate for Asymmetric Catalysis: Dihydrocarvyl acetate can be employed as a prochiral substrate to test the efficacy of new asymmetric catalysts. For example, asymmetric hydrogenation or dihydroxylation of the double bond would yield chiral diols or saturated alcohols. The enantiomeric excess of the product can be used to evaluate the performance of the catalyst.

Biocatalysis: Lipase-catalyzed reactions involving terpenoids are an area of active research. diva-portal.org Dihydrocarvyl acetate can be used in enzymatic kinetic resolutions, where a racemic mixture is selectively transformed by an enzyme to yield an enantioenriched product and unreacted starting material. This is particularly relevant for the synthesis of optically pure fragrance and pharmaceutical compounds.

Precursor to Chiral Ligands: The terpenoid backbone of dihydrocarvyl acetate can be chemically modified to synthesize chiral ligands for transition metal catalysis. The synthesis of carvone (B1668592) derivatives has demonstrated the feasibility of modifying this molecular scaffold. mdpi.comnih.gov These ligands can be used in a variety of asymmetric transformations, such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation.

Catalysis Area Specific Application of Dihydrocarvyl Acetate
Asymmetric CatalysisTest substrate for new chiral catalysts.
BiocatalysisSubstrate for enzymatic kinetic resolution of stereoisomers.
Homogeneous CatalysisPotential precursor for the synthesis of novel chiral ligands.

Role as a Specialized Solvent in Chemical Synthesis

There is a growing interest in the use of bio-derived solvents, often termed "green solvents," to reduce the environmental impact of chemical processes. Terpenes and their derivatives are being explored as sustainable alternatives to conventional volatile organic compounds.

Detailed Research Findings:

Green Solvent Potential: Dihydrocarvyl acetate, as a derivative of a natural terpene, has properties that make it a candidate for a green solvent. It has a relatively high boiling point (232-234 °C), which reduces its volatility and flammability compared to many common solvents. chemicalbook.com Research into terpenes like limonene (B3431351) and pinene as solvents has shown their effectiveness in various applications, including extractions and as reaction media. nih.govextractionmagazine.com

Solubility Characteristics: The ester functionality and the hydrocarbon backbone of dihydrocarvyl acetate give it a unique polarity profile. It is expected to be a good solvent for a range of organic compounds. Its potential miscibility with other organic solvents could also be advantageous in creating tailored solvent systems.

Specialized Applications: In specific synthetic applications, the chiral nature of dihydrocarvyl acetate could be exploited as a chiral solvent. Chiral solvents can induce enantioselectivity in certain reactions, although this is a developing area of research. Furthermore, its use as a solvent in the formulation of fragrances and flavors, where it is already an approved ingredient, could streamline manufacturing processes.

Property Relevance as a Specialized Solvent
High Boiling PointReduced volatility and flammability, safer handling.
Bio-derivedPotential for improved sustainability and biodegradability.
PolarityCan dissolve a range of nonpolar and moderately polar solutes.
ChiralityPotential for use as a chiral solvent to induce enantioselectivity.

Potential in Functional Feed and Nutraceutical Development

Carvone, a structurally related ketone, and its derivatives have been the subject of research for their biological activities, suggesting that dihydrocarvyl acetate may also possess beneficial properties for use in functional feeds and nutraceuticals.

Detailed Research Findings:

Antioxidant and Anti-inflammatory Properties: Studies on carvone and its derivatives have demonstrated antioxidant and anti-inflammatory activities. researchgate.netnih.gov These properties are highly desirable in functional foods and animal feed, as they can help to mitigate oxidative stress and inflammation-related health issues. The chemical modification of natural compounds like carvone is a promising strategy to enhance their therapeutic potential. nih.gov

Gut Health Modulation: Essential oils and their components, including various terpenoids, are known to have antimicrobial properties and can influence the gut microbiota. While specific studies on dihydrocarvyl acetate are limited, the potential for it to modulate gut microbial populations in livestock could be an area for future research, potentially leading to improved animal health and growth performance.

Flavoring and Palatability: In addition to any direct health benefits, dihydrocarvyl acetate's use as a flavoring agent can improve the palatability of animal feed and nutraceutical formulations. nih.gov This can lead to better feed intake and compliance in the case of oral supplements.

Potential Application Underlying Rationale
Antioxidant SupplementBased on the known antioxidant activity of structurally similar compounds like carvone.
Anti-inflammatory AgentInferred from the anti-inflammatory properties of carvone derivatives.
Gut Health ModulatorGeneral antimicrobial properties of terpenoids may positively influence gut microbiota.
Palatability EnhancerEstablished use as a flavoring agent can improve acceptance of feeds and supplements.

Q & A

Q. How can dihydrocarvyl acetate (DCA) be identified and quantified in plant extracts using analytical chemistry methods?

DCA is commonly identified via gas chromatography-mass spectrometry (GC-MS) due to its volatile nature. Key steps include:

  • Sample Preparation : Hydrodistillation or headspace extraction to isolate volatile compounds (e.g., fresh vs. dried plant material impacts yield) .
  • GC-MS Parameters : Use a non-polar column (e.g., DB-5) and electron ionization (EI) at 70 eV. DCA’s retention index (RI: ~1307) and mass spectral fragments (e.g., m/z 43, 93, 136) aid identification .
  • Quantification : Internal standards (e.g., Toluene-d8) normalize peak areas in complex matrices .

Q. What are the primary natural sources of DCA, and how does its concentration vary across species?

DCA occurs in plants such as Clinopodium nepeta (3.5–14.9% in fresh samples) , spearmint (Mentha spp., 0.5–8.1%) , and Hemidesmus indicus roots . Variability arises from chemotypes, growth conditions, and post-harvest processing (e.g., shade-drying reduces sesquiterpenes but retains DCA in C. nepeta) .

Q. What safety protocols should researchers follow when handling DCA in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for volatile handling.
  • Storage : In airtight containers, away from oxidizers. Note that DCA lacks full medical validation; it is restricted to research use .

Q. What are the standardized nomenclature and structural characteristics of DCA?

  • IUPAC Name : (1α,2β,5α)-2-Methyl-5-(1-methylethenyl)cyclohexyl acetate .
  • CAS Registry : 20777-49-5 .
  • Molecular Formula : C₁₂H₂₀O₂; molecular weight: 196.29 g/mol .

Advanced Research Questions

Q. How does sample preparation (e.g., fresh vs. dried plant material) impact DCA yield and analytical reproducibility?

  • Fresh Samples : Higher DCA concentrations (e.g., 14.9% in C. nepeta) due to retained volatile compounds .
  • Dried Samples : Reduced sesquiterpenes but preserved DCA (e.g., 12.1% in shade-dried C. nepeta) .
  • Methodological Considerations : Headspace analysis minimizes thermal degradation compared to hydrodistillation .

Q. What challenges arise in chiral resolution of DCA enantiomers, and how can they be addressed?

  • Enantiomer Discrimination : Use chiral GC columns (e.g., β-cyclodextrin phases) to resolve (+)- and (-)-DCA. Behavioral studies in animals show enantiomers are distinguishable (p < 0.05) .
  • Synthetic vs. Natural Sources : Natural DCA often exists as (-)-enantiomer; synthetic mixtures require enantioselective synthesis .

Q. How can chemometric tools resolve DCA in complex matrices with overlapping chromatographic peaks?

  • Principal Component Analysis (PCA) : Differentiates samples based on DCA’s relative concentration (e.g., 25% threshold in spearmint oil analysis) .
  • Multivariate Regression : Correlates sensory data with GC-MS profiles to identify DCA’s contribution to odor profiles .

Q. What regulatory considerations apply to DCA in animal feed or pharmacological research?

  • EU Regulation 2018/245 : Authorizes DCA as a feed additive but restricts human therapeutic use pending further toxicological data .
  • Documentation : Maintain records of purity (>98% for in vivo studies) and batch-to-batch variability .

Q. How can researchers address contradictory data on DCA concentrations across studies?

  • Source Validation : Cross-check plant taxonomy (e.g., Mentha subspecies differences) .
  • Method Harmonization : Standardize extraction protocols (e.g., hydrodistillation time, solvent ratios) .
  • Inter-laboratory Calibration : Use certified reference materials (CRMs) for GC-MS .

Q. What advanced techniques improve DCA’s isolation from oxygenated monoterpene-rich extracts?

  • Fractional Distillation : Separates DCA (boiling point ~230–235°C) from lower-boiling compounds like limonene .
  • Preparative GC or HPLC : Achieves >95% purity for NMR or bioactivity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.